C14-Dihydroceramide

Enzymology Sphingolipid Metabolism Substrate Specificity

Researchers need chain-length-defined dihydroceramides-C14-Dihydroceramide (CAS 61389-70-6) eliminates the variability of generic substitutes: • Optimal DES1 substrate-maximal reactivity in skin enzyme assays vs. C10/C18 analogs • Direct CerS5/CerS6 product; validated standard for isoform characterization • Produces membrane models with up to 6-fold lower permeability than unsaturated ceramides for barrier research • Q-TOF validated standard for sphingolipid quantification in complex biological matrices Full analytical documentation provided. Global shipping.

Molecular Formula C32H65NO3
Molecular Weight 511.9 g/mol
CAS No. 61389-70-6
Cat. No. B014455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC14-Dihydroceramide
CAS61389-70-6
SynonymsN-Myristoylsphinganine
Molecular FormulaC32H65NO3
Molecular Weight511.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O
InChIInChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1
InChIKeyUDTSZXVRDXQARY-IOWSJCHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C14-Dihydroceramide (CAS 61389-70-6) – Niche Sphingolipid Research Tool


C14-Dihydroceramide (N-myristoyl-D-erythro-sphinganine) is a synthetic, fully saturated sphingolipid that serves as an endogenous precursor in the de novo ceramide synthesis pathway [1]. It is specifically N-acylated by ceramide synthases, primarily CerS5 and CerS6, using a C14:0 fatty acyl-CoA [2]. Unlike its unsaturated counterpart C14-ceramide, this dihydroceramide lacks the critical C4-C5 trans-double bond in the sphingoid base, a structural feature that dictates distinct biophysical and biochemical properties [3].

C14-Dihydroceramide (CAS 61389-70-6) – Quantifying the Risks of Analog Substitution


Generic substitution with a different dihydroceramide or ceramide analog is scientifically unjustifiable. The biological and biophysical activity of sphingolipids is exquisitely sensitive to both N-acyl chain length and the presence of the C4-C5 double bond. Ceramide synthases (CerS) exhibit strict acyl-CoA chain length specificity [1], with CerS5 and CerS6 preferentially generating C14- and C16-dihydroceramides but showing low activity for C12- or C18-acyl chains [2]. Furthermore, the conversion of dihydroceramide to ceramide by DEGS1 is a key regulatory step, with different dihydroceramide species having distinct impacts on apoptosis and membrane integrity [3]. Simply substituting C14-dihydroceramide for a C16 analog or an unsaturated ceramide will result in different enzyme kinetics, cellular localization, and functional outcomes, as demonstrated by direct comparative studies below.

C14-Dihydroceramide (CAS 61389-70-6) – Quantified Differentiation and Comparator Analysis


C14-Dihydroceramide vs. C10- and C18-Dihydroceramide: Dihydroceramide Desaturase Substrate Specificity

In an in vitro assay using fetal rat skin homogenates, C14-dihydroceramide exhibited maximal reactivity as a substrate for dihydroceramide desaturase (ceramide synthase). Short-chain C2- and C6-dihydroceramides were not desaturated, whereas C10-, C14-, and C18- substrates were. Among the accepted substrates, C14-dihydroceramide demonstrated the highest activity, indicating its kinetic preference for this enzyme [1].

Enzymology Sphingolipid Metabolism Substrate Specificity

C14-Dihydroceramide vs. C2- and C16-Dihydroceramide: Differential Inhibition of Ceramide-Mediated Mitochondrial Permeabilization

A study on mitochondrial outer membrane permeabilization revealed that dihydroceramides are potent inhibitors of ceramide channel formation. The potency of inhibition is chain-length dependent. At a 10:1 ratio of ceramide to dihydroceramide, C2-dihydroceramide inhibited permeabilization by approximately 95%, while C16-dihydroceramide inhibited by only 51% under the same conditions [1]. While C14-dihydroceramide was not directly tested in this study, its intermediate chain length suggests it would exhibit an inhibitory potency between these two extremes, making it a crucial tool for dissecting the chain-length specificity of this apoptotic regulatory mechanism.

Apoptosis Mitochondrial Biology Membrane Biophysics

C14-Dihydroceramide vs. C16-Dihydroceramide: Isoform-Specific Ceramide Synthase Activity

Ceramide synthases (CerS) exhibit strict acyl-CoA chain length specificity. Data from enzyme databases confirm that CerS5 and CerS6 (also known as LASS5 and LASS6) are the primary isoforms responsible for generating C14- and C16-dihydroceramides. However, their activity differs. Overexpression studies show that both LASS5 and LASS6 produce C14- and C16-dihydroceramides, but with differing efficiencies. The relative abundance and activity of these isoforms vary by tissue, meaning that the intracellular fate of exogenously added C14-dihydroceramide will differ from that of C16-dihydroceramide depending on the cellular context [1].

Lipidomics Enzymology Cell Signaling

C14-Dihydroceramide vs. C14-Ceramide: Biophysical Divergence in Membrane Permeability

A direct comparison of model membranes composed of dihydroceramide (dCer) versus ceramide (Cer) revealed a critical biophysical difference. For short-chain variants (like C14), the dCer membranes were up to 6-fold less permeable than the corresponding short-chain Cer membranes [1]. This demonstrates that the lack of the C4-C5 trans-double bond in C14-dihydroceramide is not a minor chemical modification; it fundamentally alters the lipid packing and barrier properties of the membrane. This finding is particularly relevant for studies of the stratum corneum, where dihydroceramides are naturally present.

Membrane Biophysics Dermatology Barrier Function

C14-Dihydroceramide vs. C16-Dihydroceramide: Differential Prognostic Value in Acute Myocardial Infarction

In a targeted lipidomics study of patients with acute myocardial infarction (AMI), a plasma signature of 11 ceramides (C14 to C26) and 1 dihydroceramide (C16) was identified as predictive of major adverse cardiovascular events [1]. The specific inclusion of C16-dihydroceramide, and the absence of C14-dihydroceramide from this predictive signature, highlights the non-redundant pathophysiological roles of these closely related lipids. It suggests that C14-dihydroceramide is not a general cardiovascular risk biomarker and underscores the need for chain-length-specific analysis in clinical studies.

Cardiology Biomarker Discovery Clinical Lipidomics

C14-Dihydroceramide (CAS 61389-70-6) – Validated Scientific and Industrial Application Scenarios


Enzymology Studies of Dihydroceramide Desaturase (DEGS1) and Ceramide Synthases (CerS5/6)

C14-Dihydroceramide is the optimal substrate choice for in vitro assays of dihydroceramide desaturase, particularly in skin-derived enzyme preparations, where it demonstrates maximal reactivity compared to C10 or C18 analogs [1]. It is also a direct product of CerS5 and CerS6, making it an essential standard and substrate for characterizing the activity and specificity of these isoforms [2].

Biophysical Modeling of Skin Barrier Lipid Membranes

Researchers modeling the stratum corneum lipid barrier should use C14-dihydroceramide to create membranes with accurately low permeability. Data show that short-chain dihydroceramide membranes are up to 6-fold less permeable than their ceramide counterparts, a crucial difference for designing physiologically relevant barrier models for transdermal drug delivery or dermatological research [3].

Investigating the Mitochondrial Ceramide Channel Rheostat

In apoptosis research, C14-dihydroceramide serves as a critical intermediate control. Its inhibitory effect on ceramide-induced mitochondrial permeabilization is expected to be distinct from both short-chain (C2) and long-chain (C16) dihydroceramides, which show 95% and 51% inhibition, respectively [4]. Its use allows for precise dissection of the chain-length dependence of this regulatory mechanism.

Quantitative LC-MS/MS Lipidomics as a Calibration Standard

C14-Dihydroceramide is a validated analytical standard for the quantification of sphingolipid metabolites in complex biological matrices, including adipose tissue, via Q-TOF mass spectrometry . Its use ensures accurate quantification of endogenous C14-dihydroceramide, a species distinct from the clinically relevant C16-dihydroceramide biomarker in cardiovascular disease [5].

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